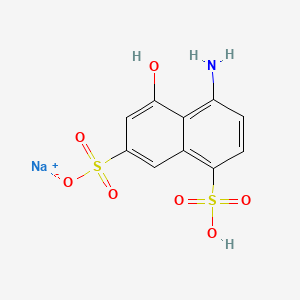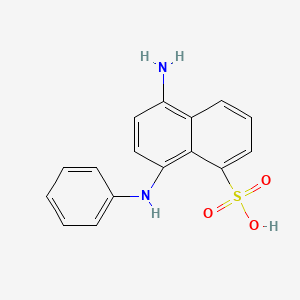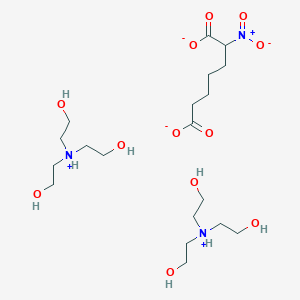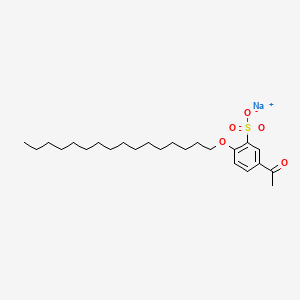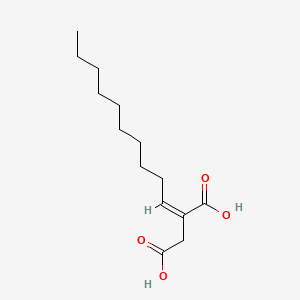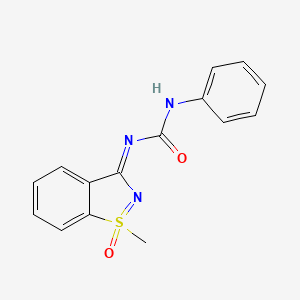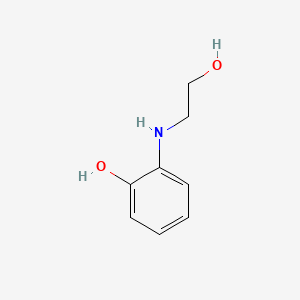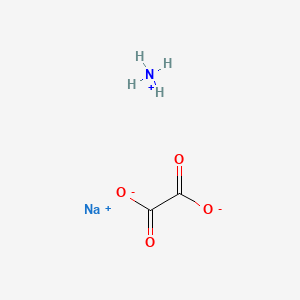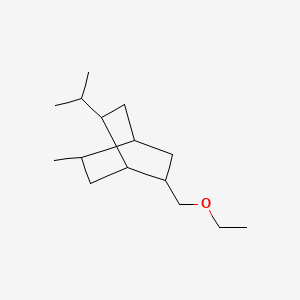
2-(Ethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane is a saturated bridged-bicyclic compound. These types of compounds are currently under intense investigation as building blocks for pharmaceutical drug design due to their unique structural properties .
Preparation Methods
The synthesis of 2-(Ethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane can be achieved through various synthetic routes. One common method involves a photocatalytic cycloaddition reaction that provides access to bicyclo[2.2.2]octanes with distinct substitution patterns . This method is operationally simple and allows for the preparation of bridge-functionalized species, which are highly challenging to synthesize using traditional methods .
Chemical Reactions Analysis
2-(Ethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, dichloromethane, and acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable building block for the synthesis of bioactive compounds . In biology and medicine, it is used in drug discovery projects due to its unique structural properties that enhance the physicochemical properties of lead compounds . In industry, it is used in the development of new materials with improved solubility, activity, and conformational restriction .
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological targets, leading to enhanced metabolic stability and reduced lipophilicity . This interaction is crucial for its bioactivity and effectiveness in drug discovery projects .
Comparison with Similar Compounds
2-(Ethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane can be compared with other similar compounds such as bicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes . While all these compounds are valuable in drug discovery due to their unique structural properties, this compound offers distinct advantages in terms of solubility, activity, and conformational restriction . This makes it a highly sought-after compound in various scientific research applications .
Properties
CAS No. |
84540-23-8 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
2-(ethoxymethyl)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C15H28O/c1-5-16-9-13-7-12-8-14(10(2)3)15(13)6-11(12)4/h10-15H,5-9H2,1-4H3 |
InChI Key |
NGUXECYSEAJIMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1CC2CC(C1CC2C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


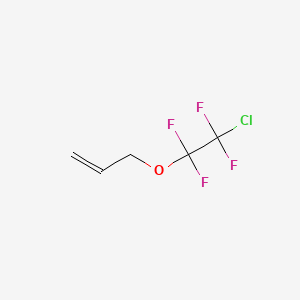
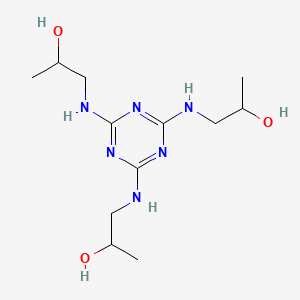
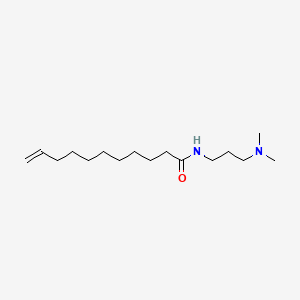
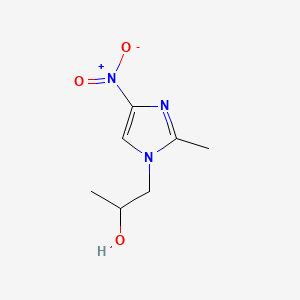
![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)
